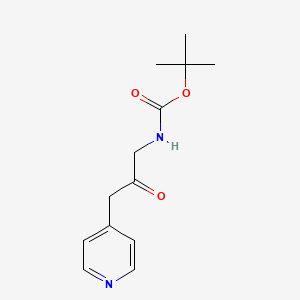

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxo-3-pyridin-4-ylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-9-11(16)8-10-4-6-14-7-5-10/h4-7H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNYQYHSIULYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652399 | |

| Record name | tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-81-8 | |

| Record name | Carbamic acid, [2-oxo-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities.

Mode of Action

It is known that the compound can undergo reactions to form other biologically active compounds.

Biochemical Pathways

It is known that similar compounds can affect a variety of pathways, leading to diverse biological activities.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate. For instance, the compound’s solubility can be affected by the polarity of the environment. .

Biological Activity

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate, also known as (2-Oxo-3-pyridin-4-yl-propyl)carbamic acid tert-butyl ester, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 885269-81-8

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of pharmacology and biochemistry. Its applications are primarily centered around:

- Pharmaceutical Development : This compound is recognized as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity .

- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which is crucial for the development of drugs aimed at various diseases, including cancer and infectious diseases .

- Receptor Interactions : The ability of this compound to interact with specific receptors makes it valuable in drug discovery, contributing to the understanding of receptor-ligand dynamics and potential therapeutic effects .

Applications in Research

The compound's versatility extends to several research domains:

Pharmaceutical Applications

This compound is utilized in:

- Developing drugs for neurological conditions.

- Formulating compounds that exhibit antiplasmodial activity, demonstrating potential against malaria .

Agricultural Chemistry

It is also employed in agrochemical formulations, providing effective pest control solutions while minimizing environmental impacts. This aligns with sustainable agricultural practices .

Biochemical Research

In biochemical studies, the compound aids in exploring enzyme inhibition mechanisms and receptor interactions, which are pivotal for advancing drug discovery efforts .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate has been investigated for its potential as a pharmaceutical agent. The pyridine moiety is known for enhancing the bioactivity of compounds, making it a valuable scaffold in drug design. Research has indicated that derivatives of this compound can exhibit significant biological activities, including anti-inflammatory and antitumor effects .

Case Study: Anti-Cancer Properties

A study demonstrated that modifications of the pyridine-based structure led to compounds with enhanced efficacy against specific cancer cell lines. The introduction of tert-butyl carbamate groups improved solubility and bioavailability, which are critical factors in drug formulation .

Neuroprotective Effects

Recent research has also explored the neuroprotective potential of this compound. It has been shown to inhibit certain pathways involved in neurodegeneration, suggesting its applicability in treating conditions like Alzheimer's disease .

Agrochemicals

Pesticide Development

The compound's structural characteristics make it suitable for developing novel agrochemicals. Its ability to act as a growth regulator or insecticide has been explored, particularly in enhancing crop resilience against pests and diseases .

Case Study: Insecticidal Activity

In a controlled study, formulations containing this compound demonstrated effective insecticidal properties against common agricultural pests. The compound acted by disrupting the metabolic processes of the insects, leading to increased mortality rates compared to conventional pesticides .

Material Science

Polymer Synthesis

this compound can serve as a monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it useful in various industrial applications .

Case Study: Enhanced Polymer Properties

Research involving the incorporation of this compound into polyurethanes showed improved tensile strength and flexibility. These properties are crucial for applications in coatings and adhesives, where durability is essential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate and analogous compounds:

Key Observations

Structural Diversity :

- The pyridin-4-yl group in the target compound distinguishes it from sulfonyl (phenylsulfonyl) or halogenated (bromo, chloro) analogs. This aromatic heterocycle may enhance solubility or metal-coordination properties compared to purely aliphatic or sulfone-containing derivatives.

- The ketone group in the target compound offers a reactive site for nucleophilic additions or reductions, unlike the hydroxyl group in tert-butyl N-{3-hydroxy-2-[(pyridin-4-yl)methyl]propyl}carbamate .

Synthetic Accessibility: The phenylsulfonyl analog demonstrates a robust synthesis with PCC oxidation (69% yield), contrasting with the discontinued status of the pyridin-4-yl variant . The oxazolidinone-containing compound highlights the integration of chiral centers and complex heterocycles, requiring advanced synthetic strategies.

Functional Potential: Sulfonyl and pyridinyl groups are common in drug discovery (e.g., kinase inhibitors), while brominated analogs may serve as intermediates in cross-coupling reactions.

Commercial and Research Relevance: The hydroxy-pyridin-4-ylmethyl derivative remains available, emphasizing its utility as a stable scaffold. Novel sulfone-containing compounds may fill gaps left by discontinued pyridin-4-yl derivatives in catalysis or medicinal chemistry.

Q & A

Q. What in vitro assays are suitable for probing the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.